3-Chloroquinoxaline-2-carbaldehyde
Overview
Description
3-Chloroquinoxaline-2-carbaldehyde is a chemical compound with the CAS Number: 49568-68-5. It has a molecular weight of 192.6 .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to this compound, often follows the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and are obtained from the respective 2-chloro derivative .
Molecular Structure Analysis
The molecular formula of this compound is C9H5ClN2O . The InChI Code is 1S/C9H5ClN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H .
Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes are easily available and have high chemical reactivity due to the presence of two active moieties chloro- and aldehyde functions . This review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Utility and Biological Evaluation
3-Chloroquinoxaline-2-carbaldehyde serves as a key intermediate in the synthesis of various quinoline and quinoxaline derivatives. These compounds have been explored for their potential biological activities, including antibacterial, antioxidant, and anticancer properties. The ability to undergo various chemical reactions makes this compound a valuable scaffold in medicinal chemistry for the development of new therapeutic agents (Hamama et al., 2018).
Antioxidant Properties
The antioxidant properties of quinoline derivatives synthesized from this compound have been studied, revealing some compounds with significant radical scavenging activity. This highlights the potential of these compounds in oxidative stress-related therapeutic applications (Subashini et al., 2010).
Antimicrobial and Molecular Docking Studies
Research has also focused on the synthesis of novel quinoline derivatives from this compound and their evaluation for antibacterial activities. Some synthesized compounds have shown promising results against various bacterial strains, supporting the potential of these derivatives as antimicrobial agents. Additionally, molecular docking studies provide insights into their mechanism of action, which is valuable for further optimization and development (Zeleke et al., 2020).
Potential as AKT1 Inhibitors
The derivatives synthesized from this compound have been evaluated for their potential as inhibitors of AKT1, an enzyme involved in cancer progression. This research suggests the possibility of developing new anticancer agents targeting specific molecular pathways (Ghanei et al., 2016).
Corrosion Inhibition
Beyond biomedical applications, quinoline derivatives, including those derived from this compound, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting metals against corrosion, making them of interest in materials science and engineering (Lgaz et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloroquinoxaline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMMXMOMXZQXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507910 | |
Record name | 3-Chloroquinoxaline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49568-68-5 | |
Record name | 3-Chloroquinoxaline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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